molecular formula C20H18ClNO2 B064526 Benzenemethanamine, alpha-phenyl-, 2-chlorobenzoate CAS No. 171507-25-8

Benzenemethanamine, alpha-phenyl-, 2-chlorobenzoate

Cat. No. B064526
CAS RN: 171507-25-8
M. Wt: 339.8 g/mol
InChI Key: LHRLKVZRZDVYBK-UHFFFAOYSA-N
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Description

Benzenemethanamine, alpha-phenyl-, 2-chlorobenzoate, also known as phenibut, is a nootropic drug that has gained popularity in recent years. It was first developed in Russia in the 1960s for its anxiolytic and calming effects. Phenibut is a derivative of GABA and is believed to act as a GABA receptor agonist. It has been used to treat anxiety, insomnia, and other conditions.

Mechanism of Action

Phenibut is believed to act as a GABA receptor agonist, which means it enhances the effects of GABA in the brain. GABA is an inhibitory neurotransmitter that helps to reduce anxiety and promote relaxation. By enhancing the effects of GABA, Benzenemethanamine, alpha-phenyl-, 2-chlorobenzoate can help to reduce anxiety and promote calmness.
Biochemical and Physiological Effects:
Phenibut has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of dopamine and serotonin in the brain, which can improve mood and cognitive function. Phenibut has also been shown to have antioxidant properties, which can help to protect the brain from oxidative damage.

Advantages and Limitations for Lab Experiments

Phenibut has a number of advantages and limitations for use in lab experiments. Its anxiolytic and calming effects make it a useful tool for studying anxiety and stress. However, its potential for abuse and addiction make it important to use caution when using it in experiments.

Future Directions

There are a number of future directions for research on Benzenemethanamine, alpha-phenyl-, 2-chlorobenzoate. One area of interest is its potential use in treating alcohol withdrawal syndrome and other addictive disorders. Another area of interest is its potential use in improving cognitive function and memory. Further research is needed to fully understand the effects of Benzenemethanamine, alpha-phenyl-, 2-chlorobenzoate and its potential uses.

Synthesis Methods

Phenibut can be synthesized through the reaction of beta-phenyl-gamma-aminobutyric acid with 2-chlorobenzoic acid. This reaction produces Benzenemethanamine, alpha-phenyl-, 2-chlorobenzoate hydrochloride, which is the most commonly used form of Benzenemethanamine, alpha-phenyl-, 2-chlorobenzoate.

Scientific Research Applications

Phenibut has been the subject of numerous scientific studies. It has been shown to have anxiolytic and calming effects, as well as improving cognitive function and memory. Phenibut has also been studied for its potential use in treating alcohol withdrawal syndrome and other addictive disorders.

properties

CAS RN

171507-25-8

Molecular Formula

C20H18ClNO2

Molecular Weight

339.8 g/mol

IUPAC Name

2-chlorobenzoic acid;diphenylmethanamine

InChI

InChI=1S/C13H13N.C7H5ClO2/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12;8-6-4-2-1-3-5(6)7(9)10/h1-10,13H,14H2;1-4H,(H,9,10)

InChI Key

LHRLKVZRZDVYBK-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)N.C1=CC=C(C(=C1)C(=O)O)Cl

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)N.C1=CC=C(C(=C1)C(=O)O)Cl

Other CAS RN

171507-25-8

synonyms

2-chlorobenzoic acid, diphenylmethanamine

Origin of Product

United States

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